molecular formula C18H21N3O5S B11012782 1-[4-(dimethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

1-[4-(dimethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11012782
M. Wt: 391.4 g/mol
InChI Key: VFUBCFKQPLCAJN-UHFFFAOYSA-N
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Description

1-[4-(dimethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a furan ring, and a dimethylsulfamoyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Paal-Knorr synthesis for the formation of the furan ring, followed by coupling reactions to introduce the other functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(dimethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The dimethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(dimethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(dimethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(dimethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the furan ring and the dimethylsulfamoyl phenyl group distinguishes it from other pyrrolidine derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

IUPAC Name

1-[4-(dimethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H21N3O5S/c1-20(2)27(24,25)16-7-5-14(6-8-16)21-12-13(10-17(21)22)18(23)19-11-15-4-3-9-26-15/h3-9,13H,10-12H2,1-2H3,(H,19,23)

InChI Key

VFUBCFKQPLCAJN-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CO3

Origin of Product

United States

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